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Introduction

Senaparib hydrochloride (also known as IMP4297 and JS109) is a potent, orally active, and
selective inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes 1 and 2.[1][2] Developed
by IMPACT Therapeutics, it has demonstrated significant anti-tumor activity in preclinical and
clinical studies, particularly in cancers with defects in DNA repair mechanisms.[3][4] On
January 16, 2025, Senaparib received market approval from China's National Medical Products
Administration (NMPA) as a first-line maintenance therapy for advanced ovarian cancer.[3][5]
This guide provides a comprehensive overview of the pharmacokinetics and
pharmacodynamics of Senaparib hydrochloride, summarizing key data and experimental
protocols for drug development professionals.

Pharmacodynamics: Mechanism of Action

Senaparib's primary mechanism of action is the inhibition of PARP-1 and PARP-2, enzymes
crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair
(BER) pathway.[6] In cancer cells with compromised homologous recombination repair (HRR)
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pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to the
accumulation of unrepaired SSBs.[6] During DNA replication, these SSBs are converted into
more lethal double-strand breaks (DSBs).[6] The inability of HRR-deficient cells to repair these
DSBs results in genomic instability and, ultimately, cell death—a concept known as synthetic
lethality.[1][7]

Preclinical studies have shown that Senaparib is a potent PARP-1 and PARP-2 inhibitor,
estimated to be approximately 20 times more potent than olaparib in vivo.[4][8] It also
demonstrates a higher potency for inducing PARP-1 trapping on DNA compared to olaparib,
which further contributes to its cytotoxic effects.[4]
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Caption: Mechanism of action of Senaparib via synthetic lethality.
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Pharmacokinetics

The pharmacokinetic profile of Senaparib has been evaluated in several Phase | clinical trials
in healthy volunteers and patients with advanced solid tumors.

Absorption

Senaparib is an orally administered drug.[2] A study in healthy Chinese subjects found that
food has a modest but not clinically meaningful effect on its absorption.[9] A high-fat meal
delayed the time to maximum concentration (Tmax) by approximately 3 hours and reduced the
maximum plasma concentration (Cmax) by about 24%.[9] However, the total drug exposure, as
measured by the area under the plasma concentration-time curve (AUC), increased by
approximately 24-28%.[9] These findings suggest that Senaparib can be taken with or without
food.[9][10]

In a Phase | study involving Chinese patients with advanced solid tumors, Senaparib exposure
increased proportionally with doses from 2 mg to 80 mg.[11] However, absorption appeared to
become saturated at doses between 80 mg and 120 mg.[11][12]

Distribution

Specific details on the volume of distribution and protein binding of Senaparib are not
extensively published in the provided search results. As a small molecule inhibitor, it is
expected to distribute into tissues.

Metabolism

Senaparib is a substrate of the cytochrome P450 3A4 (CYP3A4) enzyme.[13] Co-
administration with strong inhibitors or inducers of CYP3A4 can significantly alter Senaparib's
plasma concentrations.[13]

EXxcretion

The accumulation of Senaparib after repeated once-daily (QD) administration is minimal, with
an accumulation ratio ranging from 1.1 to 1.5.[11] The half-life of Senaparib allows for once-
daily dosing.[14]

Drug-Drug Interactions
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A drug-drug interaction study in healthy male volunteers demonstrated the significant impact of
CYP3A4 modulators on Senaparib's pharmacokinetics.[13]

» Strong CYP3A4 Inhibitor (Itraconazole): Co-administration with itraconazole (200 mg)
increased Senaparib's Cmax by approximately 79% and its AUC by about 2.8-fold.[13]

o Strong CYP3A4 Inducer (Rifampicin): Co-administration with rifampicin (600 mg) decreased
Senaparib's Cmax by approximately 59% and its AUC by about 83%.[13]

Given these interactions, concomitant use of Senaparib with strong CYP3A4 inhibitors or

inducers should be avoided.[13]

Pharmacokinetic Data Summary

Parameter

Value

Condition

Study Population

Tmax (Time to Max.

Delayed by ~3 hours

With high-fat meal

Healthy Chinese

Concentration) Subjects[9]
Cmax (Max. o Healthy Chinese
, Decreased by ~24% With high-fat meal _

Concentration) Subjects[9]

AUC (Total Exposure)

Increased by ~24-
28%

With high-fat meal

Healthy Chinese
Subijects[9]

Accumulation Ratio
(Repeated QD
Dosing)

11-15

Doses from 2-120 mg

Chinese Patients with
Advanced Solid
Tumors[11]

Cmax Change with

Itraconazole

Increased by ~79%

Co-administered with

200 mg Itraconazole

Healthy Male
Volunteers[13]

AUC Change with

Itraconazole

Increased by ~2.8-fold

Co-administered with

200 mg ltraconazole

Healthy Male
Volunteers[13]

Cmax Change with

Rifampicin

Decreased by ~59%

Co-administered with

600 mg Rifampicin

Healthy Male
Volunteers[13]

AUC Change with

Rifampicin

Decreased by ~83%

Co-administered with

600 mg Rifampicin

Healthy Male
Volunteers[13]
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Clinical Efficacy and Safety

The clinical development of Senaparib has primarily focused on its use as a maintenance
therapy in advanced ovarian cancer. The pivotal Phase Il FLAMES trial has provided robust
evidence of its efficacy and safety.[15]

FLAMES Phase lll Trial

The FLAMES study was a randomized, double-blind, placebo-controlled trial that evaluated
Senaparib as a first-line maintenance therapy for patients with newly diagnosed advanced
ovarian cancer who had responded to platinum-based chemotherapy.[16] Patients were
randomized 2:1 to receive either 100 mg of Senaparib or a placebo orally once daily.[16] The
primary endpoint was progression-free survival (PFS).[15]

Efficacy Results:

At a median follow-up of 22 months, Senaparib demonstrated a statistically significant
improvement in PFS compared to placebo, reducing the risk of disease progression or death
by 57%.[5] This benefit was observed across all patient subgroups, irrespective of their BRCA
mutation or homologous recombination deficiency (HRD) status.[15][16]

Patient Median PFS Median PFS Hazard Ratio |
-value
Subgroup (Senaparib) (Placebo) (HR) 5
Overall
] Not Reached 13.6 months 0.43 < 0.0001[17]
Population
BRCA-mutant
Not Reached 15.6 months 0.43 0.0026[17]
(BRCAm)
BRCA-negative Not Reached 12.9 months 0.43 < 0.0001[5]

Safety and Tolerability:

Senaparib was generally well-tolerated in the FLAMES trial.[17] The most common treatment-
emergent adverse events (TEAEs) were hematological.
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Adverse Event Profile Senaparib (n=271) Placebo (n=133)
Grade =3 TEAEs 66%][16] 20.3%[5]
Dose Reduction due to AEs 63.3% 6.0%[5]

Permanent Discontinuation

4.4% N/A[3]
due to AEs

The most common senaparib-related adverse events reported in a Phase | study were anemia
(80.9%), decreased white blood cell count (43.9%), decreased platelet count (28.1%), and
asthenia (26.3%).[11] Importantly, Senaparib has shown a more favorable non-hematological

safety profile compared to other PARP inhibitors.[5][17]

Experimental Protocols

Phase | Dose-Escalation and Expansion Study
(NCT03508011)

This first-in-human study in China evaluated the safety, tolerability, pharmacokinetics, and

preliminary anti-tumor activity of Senaparib in patients with advanced solid tumors.[11]

Study Design: An open-label, dose-escalation and dose-expansion study.[11] The dose-
escalation phase utilized a modified 3+3 design, with Senaparib doses ranging from 2 mg to
120 mg once daily, plus a 50 mg twice-daily cohort.[11][12]

Patient Population: Adults with advanced solid tumors who had failed at least one prior line
of systemic therapy.[11]

Methodology: In the dose-escalation phase, patients received a single dose of Senaparib,
followed by a 7-day washout period, and then continuous daily dosing in 21-day cycles.[12]
Dose-limiting toxicities (DLTs) were assessed to determine the maximum tolerated dose
(MTD) and the recommended Phase Il dose (RP2D).[11] The RP2D was identified as 100
mg once daily.[11]

Endpoints: The primary objectives were to assess safety and tolerability and to determine the
MTD and/or RP2D.[11] Secondary objectives included characterizing the pharmacokinetic
profile and evaluating preliminary antitumor activity.[11]
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Caption: Workflow for the Phase | dose-escalation and expansion study.
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Phase Ill FLAMES Study (NCT04169997)

This pivotal trial established Senaparib as a first-line maintenance therapy for advanced

ovarian cancer.[16]

Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase Il trial.[18]

o Patient Population: 404 female patients with newly diagnosed, FIGO stage llI-1V, high-grade
serous or endometrioid ovarian, fallopian tube, or primary peritoneal cancer who had
achieved a complete or partial response to first-line platinum-based chemotherapy.[5][16]

o Methodology: Patients were randomized in a 2:1 ratio to receive either 100 mg of Senaparib
orally once daily or a matching placebo for up to two years.[16]

o Endpoints: The primary endpoint was progression-free survival (PFS) as assessed by a
blinded independent central review (BICR) according to RECIST v1.1 criteria.[17]
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Caption: Workflow for the Phase 11l FLAMES clinical trial.

Conclusion

Senaparib hydrochloride is a potent, next-generation PARP1/2 inhibitor with a well-
characterized mechanism of action rooted in the principle of synthetic lethality.[3] Its
pharmacokinetic profile supports convenient once-daily oral dosing, though caution is advised
with concomitant use of strong CYP3A4 modulators.[11][13] The pivotal FLAMES trial has
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firmly established its clinical efficacy and favorable safety profile as a first-line maintenance
treatment for patients with advanced ovarian cancer, regardless of BRCA or HRD status.[5][15]
These characteristics position Senaparib as a promising and valuable addition to the
therapeutic arsenal in oncology.
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e 17. IMPACT Therapeutics Presented Pivotal Phase 3 Clinical Data for Senaparib as First-line
Maintenance Therapy in Advanced Ovarian Cancer Patients at ESMO Congress 2023 as a
Proffered Late-Breaking Paper Presentation [impacttherapeutics.com]

o 18. Senaparib Approved by NMPA for 1L Maintenance Therapy in Ovarian Cancer
[impacttherapeutics.com]

 To cite this document: BenchChem. [Pharmacokinetics and pharmacodynamics of Senaparib
hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15585557#pharmacokinetics-and-
pharmacodynamics-of-senaparib-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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